molecular formula C8H3BrClF5O B8241238 1-Bromo-2-chloro-4-(perfluoroethoxy)benzene

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene

Cat. No.: B8241238
M. Wt: 325.46 g/mol
InChI Key: QUNYQWSSZWTNLA-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and perfluoroethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with 2-chloro-4-(perfluoroethoxy)aniline, the compound can be subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions. The process typically requires precise control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(perfluoroethoxy)benzene involves its interaction with specific molecular targets. In substitution reactions, the compound’s halogen atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-chloro-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF5O/c9-5-2-1-4(3-6(5)10)16-8(14,15)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNYQWSSZWTNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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